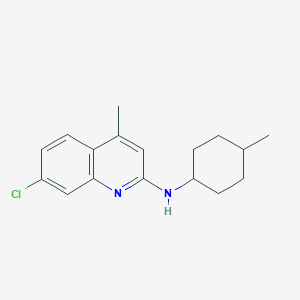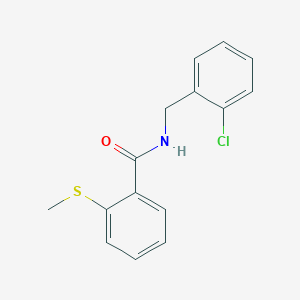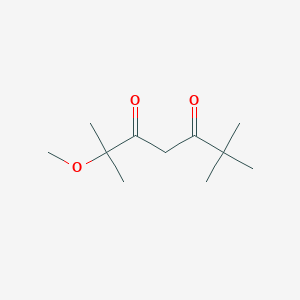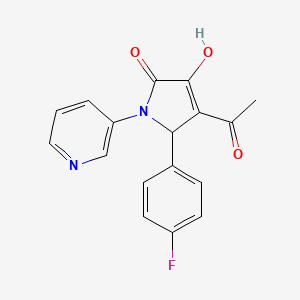
7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine is a chemical compound that belongs to the class of quinoline derivatives. It is commonly referred to as TAK-659 and has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In
作用機序
The mechanism of action of 7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine involves the inhibition of BTK, ITK, and TEC kinase. BTK is a key mediator of B-cell receptor signaling, which plays a crucial role in the development and progression of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). ITK is involved in the activation of T-cells, which play a crucial role in the development and progression of autoimmune disorders. TEC kinase is involved in the activation of B-cells and plays a crucial role in the development and progression of various B-cell malignancies. Therefore, the inhibition of these kinases by 7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine can potentially lead to the treatment of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine have been extensively studied. It has been found to be a potent inhibitor of BTK, ITK, and TEC kinase, which leads to the inhibition of B-cell receptor signaling and T-cell activation. This, in turn, leads to the inhibition of the proliferation and survival of cancer cells and the suppression of the immune response in autoimmune disorders. Additionally, 7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine has been found to have good oral bioavailability and pharmacokinetic properties, which make it a promising candidate for further development.
実験室実験の利点と制限
The advantages of using 7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine in lab experiments include its potent inhibitory activity against BTK, ITK, and TEC kinase, its good oral bioavailability, and pharmacokinetic properties. However, there are also some limitations to its use in lab experiments. For example, it may have off-target effects on other kinases, which can lead to unwanted side effects. Additionally, its high potency may make it difficult to determine the optimal dose for therapeutic efficacy.
将来の方向性
There are several future directions for the research and development of 7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine. One potential direction is the evaluation of its therapeutic efficacy in combination with other drugs. For example, it has been found to have synergistic effects with other BTK inhibitors in the treatment of CLL. Another potential direction is the evaluation of its therapeutic efficacy in the treatment of other diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the optimal dose and dosing schedule for therapeutic efficacy and to evaluate its long-term safety and toxicity. Overall, 7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine shows great promise as a potential therapeutic agent for the treatment of various diseases, and further research is warranted to fully explore its potential.
合成法
The synthesis of 7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine involves a multi-step process that starts with the reaction of 4-chloro-7-hydroxyquinoline with 4-methylcyclohexanone in the presence of an acid catalyst. The resulting intermediate is then reacted with methylamine to form the desired product. The final product is obtained after purification using column chromatography.
科学的研究の応用
7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a crucial role in the development and progression of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Therefore, 7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine has been evaluated for its potential therapeutic efficacy in the treatment of these diseases.
特性
IUPAC Name |
7-chloro-4-methyl-N-(4-methylcyclohexyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2/c1-11-3-6-14(7-4-11)19-17-9-12(2)15-8-5-13(18)10-16(15)20-17/h5,8-11,14H,3-4,6-7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYNWNQTRWUZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=NC3=C(C=CC(=C3)Cl)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5170328.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide](/img/structure/B5170329.png)
![1-cyclohexyl-2-{[5-(4-nitrophenyl)-2-furyl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5170330.png)

![5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline](/img/structure/B5170337.png)

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5170351.png)
![diethyl {[(4-chlorobenzyl)amino]methylene}malonate](/img/structure/B5170357.png)
![N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide](/img/structure/B5170360.png)
![4-({4-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B5170381.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5170412.png)
![ethyl N-methyl-N-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}glycinate](/img/structure/B5170416.png)
![1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5170422.png)